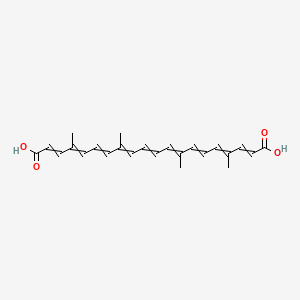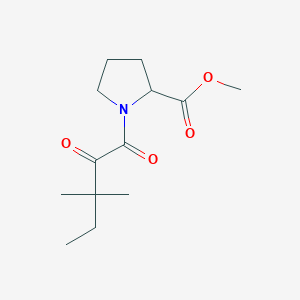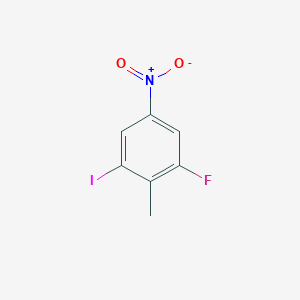![molecular formula C27H30O15 B12509725 5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B12509725.png)
5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitexin 4’-glucoside is a naturally occurring flavonoid glycoside found in various plants, including hawthorn, mung bean, and chaste tree. It is known for its diverse pharmacological properties, such as anti-inflammatory, antioxidant, and neuroprotective effects. This compound is a derivative of vitexin, which is a C-glycosylated flavone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vitexin 4’-glucoside can be synthesized enzymatically using glycosyltransferases and glycosidases. The glycosyltransferase from Bacillus thuringiensis has shown glycosylation activity, catalyzing the conversion of vitexin into vitexin 4’-glucoside with a yield of 17.5% . The reaction typically occurs in organic solvents like ethyl acetate, which enhances the solubility and stability of the enzymes involved .
Industrial Production Methods
Industrial production of vitexin 4’-glucoside involves the use of solvent-stable β-fructosidase in organic solvents. This method has shown high efficiency, with yields ranging from 90% to 99% . The process involves the use of ethyl acetate as a solvent, which provides a conducive environment for the enzymatic reaction.
Chemical Reactions Analysis
Types of Reactions
Vitexin 4’-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. Glycosylation is the primary reaction used to synthesize this compound, while oxidation and hydrolysis can modify its structure and properties.
Common Reagents and Conditions
Glycosylation: Enzymes like glycosyltransferases and glycosidases in organic solvents such as ethyl acetate.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate under mild conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Glycosylation: Vitexin 4’-glucoside.
Oxidation: Oxidized derivatives of vitexin 4’-glucoside.
Hydrolysis: Degradation products including vitexin and glucose.
Scientific Research Applications
Vitexin 4’-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and enzyme kinetics.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
Vitexin 4’-glucoside exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and suppresses the activation of nuclear factor-kappa B (NF-κB) pathway.
Antioxidant: Scavenges free radicals and upregulates the expression of antioxidant enzymes like superoxide dismutase and catalase.
Neuroprotective: Inhibits glutamate release and reduces oxidative stress in neuronal cells.
Comparison with Similar Compounds
Vitexin 4’-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioactivity compared to other flavonoid glycosides. Similar compounds include:
Vitexin: The parent compound, less soluble and bioactive.
Isovitexin: Another glycosylated flavone with different glycosylation sites, leading to distinct pharmacological properties.
Apigenin: A non-glycosylated flavone with similar antioxidant and anti-inflammatory effects but lower solubility.
Properties
Molecular Formula |
C27H30O15 |
|---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(33)21(35)23(37)26(41-15)18-12(31)5-11(30)17-13(32)6-14(40-25(17)18)9-1-3-10(4-2-9)39-27-24(38)22(36)20(34)16(8-29)42-27/h1-6,15-16,19-24,26-31,33-38H,7-8H2 |
InChI Key |
CQJPSSJEHVNDFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methoxyphenyl)-N-[4-(2-phenylethenyl)phenyl]methanimine](/img/structure/B12509647.png)

![{5-[2,4-Bis(3-methylmorpholin-4-YL)pyrido[2,3-D]pyrimidin-7-YL]-2-methoxyphenyl}methanol](/img/structure/B12509658.png)
![Trilithium(1+) 3-[(2-{[2-(acetylsulfanyl)ethyl]carbamoyl}ethyl)carbamoyl]-3-hydroxy-2,2-dimethylpropyl {[5-(6-aminopurin-9-yl)-3-(hydrogen phosphonatooxy)-4-hydroxyoxolan-2-yl]methyl phosphonato}oxyphosphonate](/img/structure/B12509669.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12509672.png)
![Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)](/img/structure/B12509685.png)
![N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12509696.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12509717.png)



![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)
